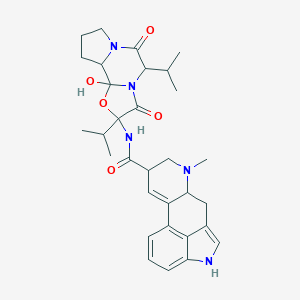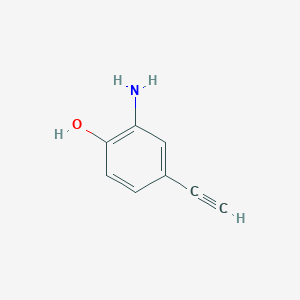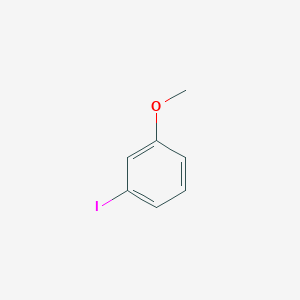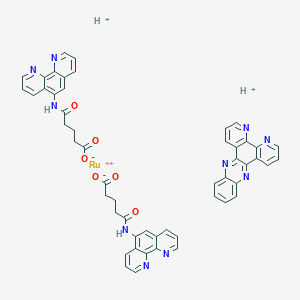
Ergocornine
概要
説明
Ergocornine is a member of the ergot alkaloids, a group of compounds derived from the fungus Claviceps purpurea. These alkaloids have a variety of biological effects, particularly on the endocrine system. Ergocornine, specifically, has been shown to have significant effects on hormone synthesis and release by the pituitary gland, including the inhibition of prolactin and growth hormone release . It has been studied for its potential in suppressing pituitary tumor growth and function, as well as its effects on mammary tumor growth in rats . Additionally, ergocornine has been investigated for its role in the regulation of reproductive processes, such as decidualization and nidation , and its impact on urinary steroid levels in women .
Synthesis Analysis
The synthesis of ergocornine has been described in detail, with a focus on determining the absolute configurations at specific carbon atoms in the peptide part of the molecule. The synthesis process utilizes starting materials with known stereochemistry, which has allowed researchers to confirm the stereochemical structure of ergocornine and related ergot alkaloids .
Molecular Structure Analysis
Ergocornine, like other ergot alkaloids, possesses a complex molecular structure that includes a peptide moiety. The absolute configurations at C-2' and C-12' in the peptide part have been determined through synthetic methods, confirming that all peptide-type ergot alkaloids share the same stereochemical structure .
Chemical Reactions Analysis
Ergocornine interacts with the endocrine system by inhibiting the synthesis and release of certain hormones. It has been shown to directly inhibit prolactin release from the anterior pituitary gland . Additionally, ergocornine can interfere with the normal hormonal fluctuations during the estrous cycle, affecting serum prolactin and luteinizing hormone (LH) levels . These interactions suggest that ergocornine can modulate hormonal responses, which may be leveraged for therapeutic purposes.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ergocornine are not detailed in the provided papers, its biological properties are well-documented. Ergocornine is effective in suppressing the growth of pituitary tumors and reversing associated symptoms in rats . It also inhibits mammary tumor growth, likely due to its suppression of pituitary prolactin secretion . The compound's effects on gestation and fetal morphology in rats have been studied, indicating that it does not always inhibit implantation but can have significant developmental impacts at certain dosages . Ergocornine's influence on urinary steroid levels after administration to women suggests a depression of progesterone, aligning with observations in rat models .
科学的研究の応用
Cognitive Function and Aging
Research has shown that compounds related to ergocornine, such as those found in co-dergocrine mesylate (which includes mesylated forms of dihydroergocornine among others), may have beneficial effects on cognitive function. These compounds are reported to improve memory and learning in animal models and healthy elderly volunteers, potentially by affecting central monoaminergic neurotransmitter systems. The application in age-related cognitive decline, however, remains controversial due to variability in clinical trial designs and outcomes. Despite its long history of clinical use, the specific role of such compounds in treating cognitive decline is yet to be determined (Wadworth & Chrisp, 1992).
Migraine and Headache Treatments
Ergotamine, closely related to ergocornine, has been a cornerstone in the acute treatment of migraine for over half a century. It is particularly useful in patients with infrequent or long-duration headaches, with specific dosing restrictions to mitigate side effects. Despite the advent of triptans, ergotamine remains a valuable option for a subset of migraine sufferers, underscoring the nuanced role ergot derivatives play in headache management (Tfelt-Hansen et al., 2000).
Ergot Alkaloids in Biotechnology and Evolution
The production and study of ergot alkaloids, such as ergocornine, have significant implications in biotechnology. The ergot alkaloid gene cluster analysis offers insights into the biochemistry of ergot alkaloid synthesis (EAS) and its evolutionary aspects. Functional analysis of these clusters has helped in understanding the specific roles of various genes involved in EAS, paving the way for biotechnological applications, including the production of specific alkaloids and intermediates (Lorenz et al., 2009).
Historical and Obstetric Applications
Historically, ergot alkaloids, including ergocornine, have been used in obstetrics and gynecology to manage postpartum hemorrhage due to their strong uterotonic effects. Despite their efficacy, the use of these compounds has diminished in developed countries due to potential adverse effects, though they may still hold value in specific clinical scenarios or in developing countries where alternatives are limited (Smakosz et al., 2021).
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Ergot alkaloids are known to affect the nervous system and to be vasoconstrictors in humans and animals . This work presents recent advances in swine and dairy feeds regarding 11 major EAs, namely ergometrine, ergosine, ergotamine, ergocornine, ergocryptine, ergocristine, ergosinine, ergotaminine, ergocorninine, ergocryptinine, and ergocristinine .
作用機序
Target of Action
Ergocornine, a crystalline ergopeptine and one of the ergot alkaloids, primarily targets dopamine receptors . It acts as a dopamine receptor agonist , meaning it binds to these receptors and activates them, mimicking the effects of dopamine.
Mode of Action
Ergocornine’s interaction with its targets results in significant changes. It has been reported to have sympatholytic and hypotensive properties, which are observed as a significantly decreased mean arterial pressure . In the brain, the activity of ergocornine was observed as a decrease in cerebral blood flow, cerebral vascular resistance, and oxygen uptake . The effect in the brain seems to allow a cerebral metabolic homeostasis .
Biochemical Pathways
Ergocornine affects several biochemical pathways. Its inhibitory effect against the serotonin and noradrenaline receptors is notable, where ergocornine seems to be very potent against a stimulation-induced noradrenaline overflow . This suggests that ergocornine can influence the serotonin and noradrenaline pathways, which play crucial roles in mood regulation and cardiovascular function, respectively.
Pharmacokinetics
It is known that ergocornine is one of the components in the ergoloid mesylate mixture . More research is needed to fully understand the ADME properties of ergocornine and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of ergocornine’s action are diverse. It has been reported that ergocornine administration, in non-toxic doses, presents sympatholytic and hypotensive properties . In the brain, the activity of ergocornine was observed as a decrease in cerebral blood flow, cerebral vascular resistance, and oxygen uptake . The effect in the brain seems to allow a cerebral metabolic homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ergocornine. It is known that ergot alkaloids, including ergocornine, are produced by fungi that parasitize the seed heads of living plants at the time of flowering . Environmental conditions such as heavy rainfall and wet soils can increase the prevalence of these fungi, potentially affecting the production and action of ergocornine .
特性
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)/t19-,23-,24+,26+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGDMFEEDNVBF-OGGGUQDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ergocornine | |
CAS RN |
564-36-3 | |
| Record name | Ergocornine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergocornine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergocornine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOCORNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W36B25464 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ergocornine's primary mechanism of action?
A1: Ergocornine primarily functions by inhibiting the secretion of prolactin from the pituitary gland. [, , , , , ] This inhibition occurs through Ergocornine's interaction with dopamine receptors in the hypothalamus, mimicking the action of dopamine, which is a natural inhibitor of prolactin release. [, , ]
Q2: Can you elaborate on the downstream effects of Ergocornine's prolactin inhibition?
A2: Inhibition of prolactin by Ergocornine leads to a cascade of effects, most notably on the female reproductive system. These include:
- Interruption of Luteal Function: Ergocornine administration disrupts the function of the corpus luteum, leading to decreased progesterone production. [, , , ]
- Blockage of Ovulation: Studies in rats have shown that Ergocornine can block ovulation, likely due to its suppression of the preovulatory luteinizing hormone (LH) surge. [, ]
- Suppression of Lactation: Ergocornine effectively inhibits lactation in mammals due to its suppressive effects on prolactin, a hormone essential for milk production. [, , ]
- Regression of Mammary Tumors: Ergocornine has been shown to induce regression of 7,12-Dimethylbenzanthracene (DMBA)-induced mammary tumors in rats, suggesting a potential role in breast cancer treatment. [, , , ]
Q3: What is the molecular formula and weight of Ergocornine?
A3: Ergocornine has the molecular formula C31H39N5O5 and a molecular weight of 561.67 g/mol. [, ]
Q4: Is there any spectroscopic data available for Ergocornine?
A4: Yes, mass spectrometry has been extensively used to characterize Ergocornine and other ergot alkaloids. Studies using electrospray ionization tandem quadrupole mass spectrometry (ESI-MS/MS) have identified specific fragmentation patterns for Ergocornine, providing valuable information for its detection and analysis. [, ]
Q5: How stable is Ergocornine under different conditions?
A5: Ergocornine's stability is influenced by factors like temperature, solvent, and storage time. [, ] Studies have shown that it can undergo epimerization, particularly in solutions stored at higher temperatures.
Q6: How does Ergocornine's structure relate to its activity?
A7: Ergocornine belongs to the ergopeptine class of ergot alkaloids. Its structure, characterized by a lysergic acid moiety linked to a peptide chain, is crucial for its interaction with dopamine receptors. [, ] Modifications to the peptide portion can significantly affect its potency and selectivity. [, , ]
Q7: Are there any analytical methods used to quantify Ergocornine?
A7: Yes, several analytical techniques are available to quantify Ergocornine, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detection, is commonly used to separate and quantify Ergocornine in various matrices. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for Ergocornine determination, especially in complex biological samples. [, ]
Q8: What are the key pharmacokinetic properties of Ergocornine?
A10: Although detailed pharmacokinetic data on Ergocornine is limited in the provided research, it's known to be absorbed following subcutaneous and oral administration. [, , ] Its metabolism and excretion pathways require further investigation.
Q9: Has Ergocornine been evaluated in clinical trials?
A11: While the provided research mainly focuses on preclinical studies, some clinical investigations have explored Ergocornine's effects in humans. For instance, one study assessed its impact on plasma progesterone levels and pregnanediol excretion in women during the post-ovulatory phase. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)


